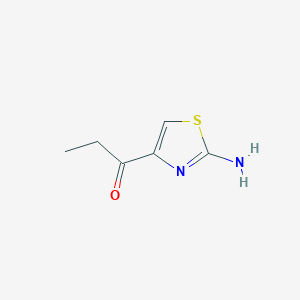
1-(2-Amino-1,3-thiazol-4-yl)propan-1-one
Vue d'ensemble
Description
1-(2-Amino-1,3-thiazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C6H8N2OS and its molecular weight is 156.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry
1-(2-Amino-1,3-thiazol-4-yl)propan-1-one serves as a building block for synthesizing more complex thiazole derivatives. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.
Biology
The compound has been studied for its potential antimicrobial and antifungal properties . In vitro studies have demonstrated significant efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.01 mg/mL |
| Escherichia coli | 0.02 mg/mL |
| Candida albicans | 0.015 mg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Medicine
Research indicates that this compound may have potential applications in drug development, particularly for:
- Anti-inflammatory activities
- Analgesic effects
- Antitumor properties
In vivo experiments have shown that it significantly reduces paw edema in animal models, indicating potential use in pain management therapies.
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, showing promising results across multiple strains.
Anti-inflammatory Research
Investigations into its anti-inflammatory properties revealed significant reductions in inflammation markers in treated animal models.
Propriétés
Formule moléculaire |
C6H8N2OS |
|---|---|
Poids moléculaire |
156.21 g/mol |
Nom IUPAC |
1-(2-amino-1,3-thiazol-4-yl)propan-1-one |
InChI |
InChI=1S/C6H8N2OS/c1-2-5(9)4-3-10-6(7)8-4/h3H,2H2,1H3,(H2,7,8) |
Clé InChI |
RXUXAEZVWROGOV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CSC(=N1)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













